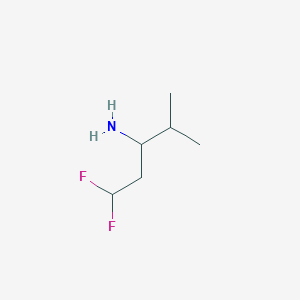

1,1-Difluoro-4-methylpentan-3-amine

Description

Properties

Molecular Formula |

C6H13F2N |

|---|---|

Molecular Weight |

137.17 g/mol |

IUPAC Name |

1,1-difluoro-4-methylpentan-3-amine |

InChI |

InChI=1S/C6H13F2N/c1-4(2)5(9)3-6(7)8/h4-6H,3,9H2,1-2H3 |

InChI Key |

LXDPYVYJAXIDCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 4-Fluoro-4-methylpentan-1-amine ()

Key Differences :

- Fluorine Substitution: Mono-fluorination at C4 vs. geminal difluorination at C1 in the target compound.

- Amine Position : The amine group is at C1 (terminal) in this analog vs. C3 (internal) in 1,1-difluoro-4-methylpentan-3-amine.

- Branching : Both share a methyl group at C4, but the fluorinated positions alter steric and electronic effects.

Physicochemical Properties :

- 1H NMR: The mono-fluoro analog shows a characteristic doublet for the fluorinated methyl group (δ 2.03, J = 21.6 Hz) . In contrast, the geminal difluoro group in the target compound would exhibit distinct splitting patterns due to coupling between two fluorine atoms and adjacent protons.

Structural Analog: 4,4-Difluoropentan-1-amine Hydrochloride ()

Key Differences :

- Fluorine Position : Difluorination at C4 vs. C1 in the target compound.

- Chain Length : Both are pentan-amines, but the fluorine placement alters polarity and conformational flexibility.

Stability :

- The hydrochloride salt form enhances solubility but may reduce volatility compared to the free base form of the target compound.

Structural Analog: N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine ()

Key Differences :

- Aromatic Substitution : Incorporates a 3-(trifluoromethyl)phenyl group and a piperidine ring, unlike the purely aliphatic target compound.

Research Implications and Challenges

- Synthetic Challenges : Geminal difluorination at C1 requires precise control to avoid over-fluorination or side reactions. DAST or newer fluorinating agents may be necessary .

- Biological Relevance : Fluorination at internal positions (C3 amine in the target compound) may reduce metabolic degradation compared to terminal amines in analogs like 4-fluoro-4-methylpentan-1-amine .

- Material Science : The branched, difluorinated structure could improve thermal stability in polymer applications compared to linear analogs.

Preparation Methods

Example: Preparation of 1,3-Difluoropropane-2-yl Methanesulfonate

- Starting Material: 1,3-difluoropropane-2-ol

- Reagents: Methanesulfonyl chloride, triethylamine

- Solvent: Dichloromethane

- Conditions: Dropwise addition of methanesulfonyl chloride at 0°C, stirring for 1 hour at 0°C then 1 hour at room temperature.

- Workup: Extraction with ice water, washing with HCl (pH 2-3), water, saturated sodium bicarbonate (pH 8-9), drying over anhydrous sodium sulfate.

- Yield: Approximately 86%

- Purity: 98%

This intermediate is a good leaving group precursor for subsequent nucleophilic substitution with amines.

Amination Step: Nucleophilic Substitution

The sulfonate intermediate reacts with an amine source such as piperidine derivatives or ammonia to introduce the amino group.

Typical Reaction Conditions:

- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents

- Base: Potassium carbonate or other suitable bases

- Temperature: Elevated, around 100–120°C

- Reaction Time: Several hours until completion

- Workup: Quenching with water, extraction with ethyl acetate, drying, concentration, and purification by column chromatography.

This step affords the fluorinated amine with high chemical purity.

Alternative Fluorination and Amination Approaches

Diazotization and Reductive Dediazoniation

- Aromatic amines can be converted into fluorinated hydrocarbons by diazotization followed by reductive dediazoniation, often using hypophosphorous acid and sulfuric acid in aqueous media.

- Copper catalysts such as cupric sulfate can facilitate the reduction.

- Reaction temperature is typically around 25°C.

- This method is more common for aromatic fluorinated compounds but principles may be adapted for aliphatic systems.

Fluorination via Halogen Exchange and Subsequent Amination

- Halogenated intermediates (e.g., bromides) can be fluorinated by nucleophilic substitution with fluoride sources.

- Subsequent amination via nucleophilic substitution or reductive amination introduces the amino group.

- Control of reaction conditions is critical to prevent side reactions and ensure regioselectivity.

Data Table Summarizing Key Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 1,3-Difluoropropane-2-ol | Methanesulfonyl chloride, triethylamine, DCM, 0°C to RT | 86 | 98 | Formation of sulfonate intermediate |

| Nucleophilic substitution | Sulfonate intermediate | Piperidine derivative, K2CO3, DMSO, 120°C | High | High | Amination step to form fluorinated amine |

| Diazotization & dediazoniation | Aromatic amine (analogous) | Hypophosphorous acid, H2SO4, Cu catalyst, 25°C | Variable | - | For aromatic fluorinated hydrocarbons |

| Halogenation & amination | Difluorobenzene derivatives | Halogenating agent, paraformaldehyde, catalyst, HCl hydrolysis | ~86 | ~97 | Multi-step for benzylamine derivatives |

Research Findings and Considerations

- The sulfonation of fluorinated alcohols is efficient and yields stable intermediates for further substitution.

- The nucleophilic substitution with amines proceeds smoothly under basic conditions and elevated temperatures.

- Purification via column chromatography is essential to achieve high purity.

- Handling diazonium salts requires caution due to their instability; thus, their use is limited to aromatic systems.

- The choice of solvent and base significantly affects the reaction rate and yield.

- Fluorine atoms influence the reactivity and regioselectivity due to their electronegativity and steric effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-difluoro-4-methylpentan-3-amine, considering steric and electronic effects of fluorine substituents?

- Methodology : Fluorination strategies often involve nucleophilic substitution or deoxyfluorination reagents (e.g., DAST, XtalFluor-E). For example, introducing fluorine at the C1 position via fluorination of a ketone precursor, followed by reductive amination to install the amine group. Steric hindrance from the 4-methyl group may require protecting-group strategies to avoid side reactions .

- Validation : Monitor reaction progress using NMR to track fluorine incorporation and GC-MS for intermediate purity.

Q. How can spectroscopic techniques confirm the structure and purity of 1,1-difluoro-4-methylpentan-3-amine?

- Key Techniques :

- NMR : Expect two equivalent fluorine signals (~-150 to -200 ppm for CF groups in aliphatic chains) .

- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm) and NH (~3300–3500 cm).

- X-ray Crystallography : Resolve ambiguity in stereochemistry or fluorine positioning using SHELXL for refinement .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of geminal difluoro groups on amine basicity?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare proton affinity of 1,1-difluoro-4-methylpentan-3-amine with non-fluorinated analogs.

- Insight : Fluorine’s electron-withdrawing effect reduces amine basicity, impacting reactivity in catalytic or biological applications. Validate results experimentally via pH-dependent UV-Vis titration .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Troubleshooting :

- Fluorine Reactivity : Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Thermal Sensitivity : Use low-temperature fluorination (-78°C) to suppress decomposition.

- Data Cross-Validation : Compare yields across multiple batches and characterize impurities via LC-HRMS .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, reaction yields)?

- Validation Workflow :

Re-optimize computational parameters (basis set, solvent model).

Re-examine experimental conditions (e.g., temperature, catalyst loading).

Use SHELXD for crystallographic validation of structural hypotheses .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.